5-Isobutyl-4,5-dimethyloxazolidin-2-one
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Overview
Description
5-Isobutyl-4,5-dimethyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-4,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with dimethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as crystallization and chromatography are commonly used to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-4,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Isobutyl-4,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant bacteria.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: Another oxazolidinone with similar structural features but different substituents.
2-Isobutyl-4,5-dimethyloxazole: A related compound with an oxazole ring instead of an oxazolidinone ring
Uniqueness
5-Isobutyl-4,5-dimethyloxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl and dimethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
4,5-dimethyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-9(4)7(3)10-8(11)12-9/h6-7H,5H2,1-4H3,(H,10,11) |
InChI Key |
GFYHXWLZCCKDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)N1)(C)CC(C)C |
Origin of Product |
United States |
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